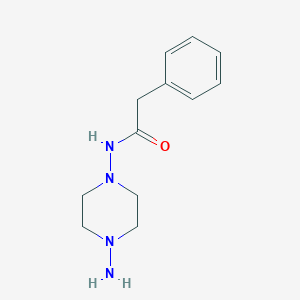

N-(4-Aminopiperazin-1-yl)-2-phenylacetamide

Description

Contextual Significance of Piperazine- and Phenylacetamide-Based Scaffolds in Contemporary Chemical and Medicinal Research

The strategic design of new therapeutic agents often involves the use of "privileged scaffolds," which are molecular frameworks known to bind to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. Both piperazine (B1678402) and phenylacetamide are widely recognized as such scaffolds, making them cornerstones in modern drug discovery. nih.govnih.govresearchgate.netnih.gov

The Piperazine Scaffold:

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous feature in a vast number of commercially available drugs. nih.govnih.gov Its prevalence is due to a combination of favorable physicochemical properties and synthetic versatility. nih.govresearchgate.net The nitrogen atoms can be easily modified, allowing chemists to fine-tune a molecule's solubility, polarity, and pharmacokinetic profile. researchgate.netresearchgate.net This adaptability makes the piperazine moiety an essential building block for developing drugs across numerous therapeutic areas. nih.govbenthamdirect.comwisdomlib.org

The biological activities associated with piperazine-containing compounds are exceptionally diverse, as highlighted in the table below.

| Therapeutic Area | Examples of Piperazine's Role |

| Oncology | Core component of kinase inhibitors and other anticancer agents. researchgate.net |

| Infectious Diseases | Found in antibacterial, antifungal, antiviral, and antimalarial drugs. nih.govnih.govnih.gov |

| Central Nervous System | Integral to antipsychotics, antidepressants, and anticonvulsants. benthamdirect.comresearchgate.net |

| Inflammation | Used in the development of anti-inflammatory agents. nih.govresearchgate.net |

| Other Applications | Includes antihistamines, anti-HIV agents, and cognitive enhancers. benthamdirect.comresearchgate.net |

This broad spectrum of activity underscores the piperazine ring's status as a remarkable and indispensable tool in medicinal chemistry. nih.govwisdomlib.org

The Phenylacetamide Scaffold:

Similarly, the phenylacetamide structure is a key pharmacophore found in a variety of biologically active compounds. researchgate.net This scaffold consists of a phenyl group attached to an acetamide (B32628) moiety. Its derivatives have been extensively studied and have demonstrated a wide range of therapeutic effects. For instance, various synthetic phenylacetamide analogues have shown potent anticancer, antimicrobial, anti-inflammatory, and analgesic properties. researchgate.netnih.govnih.govgoogleapis.com The structural simplicity and synthetic accessibility of phenylacetamide make it an attractive starting point for the development of new chemical entities with potential therapeutic value. acs.org

Rationale for the Comprehensive Academic Investigation of N-(4-Aminopiperazin-1-yl)-2-phenylacetamide as a Research Compound

The academic investigation into this compound is driven by a well-established principle in medicinal chemistry: molecular hybridization. This strategy involves combining two or more pharmacophoric units from different bioactive molecules to create a single hybrid compound with the potential for enhanced affinity, improved efficacy, or a novel mechanism of action.

Given the extensive and diverse pharmacological profiles of both the piperazine and phenylacetamide scaffolds, their combination in a single molecule like this compound is a logical and scientifically compelling endeavor. The rationale for its investigation is multifaceted:

Synergistic Activity: Researchers hypothesize that the fusion of these two privileged scaffolds could lead to synergistic or additive effects, potentially resulting in a compound with greater potency than its individual components.

Novel Biological Profile: The unique three-dimensional arrangement of the combined molecule may allow it to interact with biological targets in a novel way, possibly leading to the discovery of new therapeutic applications not previously associated with either scaffold alone.

Exploration of Structure-Activity Relationships (SAR): By synthesizing and evaluating this hybrid compound, chemists can gain valuable insights into the structure-activity relationships of both piperazine and phenylacetamide derivatives. This knowledge is crucial for the rational design of future generations of more effective and selective drug candidates.

Expanding Chemical Space: The synthesis of novel compounds like this compound expands the known chemical space available for high-throughput screening and drug discovery programs, providing new opportunities to identify lead compounds for various diseases.

In essence, the study of this compound is a targeted effort to leverage the proven therapeutic potential of its constituent parts to create a new chemical entity with promising, yet-to-be-fully-elucidated, biological properties.

Properties

IUPAC Name |

N-(4-aminopiperazin-1-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c13-15-6-8-16(9-7-15)14-12(17)10-11-4-2-1-3-5-11/h1-5H,6-10,13H2,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUDQTBDDLZUII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1N)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Aminopiperazin 1 Yl 2 Phenylacetamide and Its Derivatives

Strategies for the Preparation of the Core N-(4-Aminopiperazin-1-yl)-2-phenylacetamide Structure

The construction of the target molecule, this compound, is typically achieved through a convergent synthesis. This approach involves the separate preparation of the key intermediates—the aminopiperazine moiety and the phenylacetic acid derivative—followed by their coupling in the final step.

The 1-aminopiperazine fragment is a crucial precursor for the final compound. Its synthesis is not trivial and generally requires a multi-step sequence starting from piperazine (B1678402) itself. A common and effective method involves the introduction of a nitroso group, which is subsequently reduced to the desired amino group. researchgate.net

A representative pathway for the synthesis of 1-aminopiperazine is detailed below:

N-Nitrosation of Piperazine : The synthesis begins with the reaction of piperazine with a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., hydrochloric acid), at low temperatures (0–10 °C). This reaction selectively introduces a nitroso group onto one of the nitrogen atoms of the piperazine ring to yield N-nitrosopiperazine. researchgate.net

Reduction of the Nitroso Group : The intermediate N-nitrosopiperazine is then subjected to reduction to convert the nitroso group (-N=O) into an amino group (-NH₂). This transformation can be achieved using various reducing agents. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) is effective for this step. researchgate.net Alternative reducing agents like zinc dust in the presence of an acid (e.g., Zn/HCl) can also be employed. researchgate.net

Step 1 : Piperazine + NaNO₂/HCl → N-Nitrosopiperazine

Step 2 : N-Nitrosopiperazine + LiAlH₄/THF → 1-Aminopiperazine

This two-step process provides the key 1-aminopiperazine intermediate required for the final coupling reaction.

The final step in the synthesis of the core structure is the formation of an amide bond between the newly synthesized 1-aminopiperazine and a phenylacetic acid derivative. This acylation reaction links the phenylacetamide moiety to the piperazine ring. researchgate.net

Several standard methods for amide bond formation can be employed:

Reaction with Acyl Chlorides : A highly reactive derivative of phenylacetic acid, phenylacetyl chloride, can be reacted directly with 1-aminopiperazine. The reaction is typically carried out in an inert solvent, often in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. This is a rapid and often high-yielding method.

Peptide Coupling Reagents : Phenylacetic acid can be coupled directly with 1-aminopiperazine using standard peptide coupling reagents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid, facilitating its reaction with the amine. researchgate.net

Microwave-Assisted Synthesis : To accelerate the reaction, microwave irradiation can be utilized. This technique has been shown to be effective in the direct amidation of carboxylic acids with amines, often leading to shorter reaction times and improved yields. researchgate.net

The choice of method may depend on the scale of the synthesis, the desired purity, and the compatibility with other functional groups if substituted derivatives are being prepared.

To allow for more complex derivative synthesis or to overcome challenges with the direct approach, strategies involving protecting groups are often employed. Protecting groups can mask reactive sites, preventing side reactions and allowing for selective modifications elsewhere in the molecule.

For the synthesis of this compound and its derivatives, a common strategy would involve the use of an N-Boc (tert-butyloxycarbonyl) protecting group. nih.govmdpi.com

A potential alternative route using a protecting group strategy is outlined below:

Protection : Start with mono-Boc-protected piperazine (1-Boc-piperazine), which is commercially available.

Acylation : React 1-Boc-piperazine with phenylacetyl chloride or phenylacetic acid and a coupling agent. This attaches the phenylacetamide group to the unprotected nitrogen, yielding 1-Boc-4-(2-phenylacetyl)piperazine.

Deprotection : Remove the Boc group using an acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield N-(piperazin-1-yl)-2-phenylacetamide.

Functionalization : The now-free secondary amine on the piperazine ring can be functionalized to introduce the 4-amino group. This is the most challenging step and could involve multi-step sequences similar to those described in section 2.1.1, but performed on the more complex intermediate.

This approach offers greater flexibility for creating a diverse range of derivatives by allowing for modifications at the 4-position of the piperazine ring after the core amide structure has been assembled.

Approaches to Structurally Related N-Phenylacetamide and Piperazine Derivatives

The core structure of this compound serves as a scaffold that can be systematically modified to investigate its chemical properties. Modifications typically focus on substitutions on the aromatic and heterocyclic rings or alterations to the acetamide (B32628) linker. nih.govnih.gov

Introducing substituents onto the phenyl and piperazine rings is a primary strategy for creating structural analogs. These substitutions can significantly alter the electronic and steric properties of the molecule.

Phenyl Ring Substitutions : Substituents can be introduced on the phenyl ring of the phenylacetamide moiety. This is typically achieved by starting with a correspondingly substituted phenylacetic acid. A wide variety of substituted phenylacetic acids are commercially available or can be synthesized through established methods. For example, chloro, trifluoromethyl, or methoxy (B1213986) groups can be incorporated. nih.govnih.gov The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives often begins with the acylation of a substituted aniline (B41778) with 2-chloroacetyl chloride, followed by alkylation with a substituted amine. nih.gov

Piperazine Ring Substitutions : Modifications to the piperazine ring are also common. While the parent compound has an amino group at the N-4 position, other derivatives can be synthesized with different functionalities. For instance, N-aryl or N-alkyl piperazines are common starting materials for creating analogs. nih.gov The synthesis of N-arylpiperazines can be achieved through methods like the Buchwald-Hartwig coupling, while N-alkylpiperazines are often prepared via reductive amination or nucleophilic substitution. nih.gov

The following table summarizes examples of ring substitutions in related structures.

| Scaffold Type | Substituent (R) | Position | Synthetic Approach | Reference |

|---|---|---|---|---|

| N-Phenylacetamide | -Cl, -CF₃ | Phenyl Ring (meta) | Start with 3-chloroaniline (B41212) or 3-trifluoromethylaniline, acylate with 2-chloroacetyl chloride, then react with an amine. | nih.gov |

| Phenylpiperazine | -F, -CH₃ | Phenyl Ring (ortho, para) | Multi-step synthesis starting from substituted anilines, involving sulfonylation, reduction, and cyclization. | nih.gov |

| N-Phenylacetamide | -F, -Cl, -Br, -CF₃ | Phenyl Ring (para) | Introduction of thiazole (B1198619) moieties onto a 4-amino-N-phenylacetamide intermediate. | nih.gov |

| Phenylglycinamide | -Cl, -CF₃, -OCF₃ | Phenyl Ring (meta, di-substituted) | Coupling of Boc-phenylglycine with various substituted piperazine derivatives using CDI as an activator. | mdpi.com |

| Phenylpiperazine | -SO₂CF₃, Alkyl, Benzyl (B1604629) | Piperazine Nitrogen (N-4) | N-substitution of a key phenylpiperazine intermediate via alkylation, benzylation, or sulfonamidation reactions. | nih.govresearchgate.net |

The acetamide linker (-NH-CO-CH₂-) is another site for structural modification. Changes to this linker can affect the molecule's conformation, flexibility, and hydrogen bonding capabilities. archivepp.com

Chain Length : The length of the alkyl chain can be varied. Instead of an acetamide (two-carbon chain), propanamide (three-carbon chain) or other alkanoamide derivatives can be synthesized. This is accomplished by using the corresponding carboxylic acid (e.g., 3-phenylpropanoic acid) in the acylation step.

Substitution on the α-Carbon : The methylene (B1212753) group (-CH₂-) of the acetamide linker can be substituted with various groups. For example, introducing an alkyl or aryl group at this position can create chiral centers and add steric bulk. This requires starting with a substituted acetic acid derivative, such as 2-phenylpropanoic acid.

Incorporation of Heteroatoms : The linker can be modified to include heteroatoms. For instance, replacing the methylene group with an oxygen atom would result in a carbamate (B1207046) linker, fundamentally altering the chemical nature of the compound.

These modifications allow for a systematic exploration of the chemical space around the core this compound structure, providing a powerful tool for developing new compounds with tailored properties.

Synthesis of Chiral this compound Analogs

The synthesis of chiral analogs of this compound is a crucial area of research, driven by the understanding that stereochemistry plays a pivotal role in the pharmacological activity of bioactive molecules. While specific literature on the asymmetric synthesis of this exact compound is limited, several established methodologies for the synthesis of chiral piperazine derivatives can be adapted to produce enantiomerically enriched analogs. These strategies primarily focus on the introduction of chirality at the piperazine ring or the 2-phenylacetamide (B93265) moiety.

One potential approach involves the use of chiral building blocks . For instance, the synthesis could commence from an enantiopure piperazine precursor. The asymmetric synthesis of carbon-substituted piperazines has been achieved through various methods, including enzymatic resolutions and the use of chiral auxiliaries. rsc.org A hypothetical route could involve the reaction of an enantiopure N-Boc-protected aminopiperazine with 2-phenylacetyl chloride, followed by deprotection.

Another promising strategy is catalytic asymmetric synthesis . The palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones has been shown to produce highly enantioenriched tertiary piperazine-2-ones. nih.govnih.gov These intermediates can then be reduced to the corresponding chiral piperazines. nih.govcaltech.edu This methodology could be adapted to create chiral piperazine precursors for the synthesis of the target analogs.

Asymmetric lithiation represents another powerful tool. The use of s-BuLi in the presence of a chiral ligand like (-)-sparteine (B7772259) allows for the enantioselective functionalization of the piperazine ring. acs.orgnih.gov This method could be employed to introduce a substituent at a specific stereocenter on the piperazine core before the attachment of the 2-phenylacetamide group.

Furthermore, the synthesis of chiral 2-phenylacetamide analogs can be achieved using chiral acylating agents or through enzymatic kinetic resolution. Penicillin G acylase, for example, has been utilized for the enantioselective synthesis of phenylacetamide derivatives, demonstrating the feasibility of biocatalytic approaches. nih.gov

A summary of potential strategies for the synthesis of chiral this compound analogs is presented in the table below.

| Strategy | Description | Key Intermediates/Reagents | Potential Advantages |

| Chiral Building Blocks | Utilization of pre-existing chiral piperazine precursors. | Enantiopure N-Boc-aminopiperazine, Chiral auxiliaries. | Straightforward synthetic route if the chiral precursor is readily available. |

| Catalytic Asymmetric Synthesis | Enantioselective introduction of substituents on the piperazine ring using a chiral catalyst. | Palladium catalysts with chiral ligands (e.g., PHOX). researchgate.net | High enantioselectivity and catalytic efficiency. |

| Asymmetric Lithiation | Deprotonation with a chiral base to create a chiral intermediate for subsequent functionalization. | s-BuLi, (-)-sparteine or (+)-sparteine surrogate. acs.orgnih.gov | Direct functionalization of the piperazine ring. |

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme. | Lipases, Penicillin G acylase. nih.gov | High enantioselectivity under mild reaction conditions. |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound relies on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions. The synthesis typically involves two key transformations: the formation of the amide bond and the N-alkylation of the piperazine ring.

Amide Bond Formation: The reaction between a substituted piperazine and 2-phenylacetic acid or its activated derivatives (e.g., 2-phenylacetyl chloride) is a critical step. Optimization of this step involves the selection of appropriate coupling agents, solvents, and reaction temperatures.

Common coupling agents for amide bond formation include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., HBTU, HATU). The choice of coupling agent can significantly impact the reaction rate and the formation of byproducts. The optimization of reaction conditions for amide bond formation is a well-studied area, with various reagents and protocols available to enhance efficiency. researchgate.netresearchgate.netnih.govwaseda.jprsc.org

The following table summarizes key parameters for the optimization of the amide bond formation step.

| Parameter | Options | Considerations |

| Acylating Agent | 2-Phenylacetic acid, 2-Phenylacetyl chloride | Acyl chlorides are more reactive but may require a base to neutralize the HCl byproduct. |

| Coupling Agent | DCC, EDC, HBTU, HATU | Influences reaction rate and can help suppress side reactions like racemization if a chiral center is present. |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN) | Solvent polarity can affect the solubility of reactants and the reaction rate. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Used to neutralize acids formed during the reaction and to facilitate the nucleophilic attack of the amine. |

| Temperature | 0 °C to room temperature | Lower temperatures can help to minimize side reactions and preserve stereochemical integrity if applicable. |

N-Alkylation of Piperazine: The introduction of the 2-phenylacetamide moiety onto the piperazine ring is typically achieved through an N-alkylation reaction. This involves reacting 1-aminopiperazine with a suitable 2-phenylethylating agent. Optimization of this step focuses on the choice of the alkylating agent, base, solvent, and temperature to control mono- versus di-alkylation and to ensure high conversion.

Factors influencing the N-alkylation of piperazines have been studied, and conditions can be tailored to favor the desired product. researchgate.net For instance, the stoichiometry of the reactants, the strength of the base, and the reaction temperature can be adjusted to control the degree of alkylation.

The table below outlines important parameters for optimizing the N-alkylation of the piperazine ring.

| Parameter | Options | Considerations |

| Alkylating Agent | 2-Phenyl-N-(chloroacetyl)aniline, 2-Bromo-N-phenylacetamide | The reactivity of the leaving group (Cl vs. Br) will affect the reaction rate. |

| Base | Potassium carbonate (K2CO3), Sodium hydride (NaH) | The strength of the base can influence the reaction rate and the potential for side reactions. |

| Solvent | Acetonitrile (ACN), Dimethylformamide (DMF), Toluene | The solvent should be inert to the reaction conditions and provide good solubility for the reactants. |

| Temperature | Room temperature to elevated temperatures | Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. |

| Catalyst | Phase-transfer catalysts (e.g., TBAB) | Can be beneficial in biphasic reaction systems to improve the reaction rate. |

Innovative Chemical Transformations for Derivatization of this compound

The derivatization of this compound is a key strategy for exploring its structure-activity relationships (SAR) and developing new analogs with improved properties. Innovative chemical transformations can be applied to modify the core structure at several positions, including the phenyl ring of the acetamide moiety, the piperazine ring, and the terminal amino group.

Functionalization of the Phenyl Ring: The phenyl ring of the 2-phenylacetamide group offers a versatile platform for derivatization. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can be employed to introduce a variety of substituents. Subsequent transformations of these newly introduced functional groups can further expand the chemical diversity. For example, a nitro group can be reduced to an amine, which can then be further functionalized.

Modification of the Piperazine Ring: The piperazine ring itself can be a target for derivatization, although this is often more challenging than modifying the N-substituents. Recent advances in C-H functionalization offer powerful tools for the direct introduction of substituents onto the carbon backbone of the piperazine ring. mdpi.comresearchgate.netnih.govbeilstein-journals.org These methods, which often employ photoredox or transition-metal catalysis, allow for the installation of aryl, alkyl, and other functional groups at positions that are not accessible through traditional synthetic methods.

Derivatization of the Terminal Amino Group: The primary amino group on the piperazine ring is a readily accessible handle for a wide range of chemical transformations. It can undergo acylation, alkylation, sulfonylation, and reductive amination to introduce a diverse array of substituents. These modifications can significantly alter the steric and electronic properties of the molecule, providing a means to fine-tune its biological activity.

The following table presents a selection of innovative chemical transformations that can be applied for the derivatization of this compound.

| Transformation | Target Moiety | Reagents and Conditions | Potential Modifications |

| C-H Arylation | Piperazine Ring | Photoredox catalyst, Aryl halide | Introduction of substituted aryl groups. |

| Reductive Amination | Terminal Amino Group | Aldehyde or ketone, Reducing agent (e.g., NaBH(OAc)3) | Formation of secondary or tertiary amines with diverse alkyl groups. |

| Sulfonylation | Terminal Amino Group | Sulfonyl chloride, Base | Introduction of various sulfonyl groups, altering electronic properties. |

| Click Chemistry | Terminal Amino Group (after conversion to an azide (B81097) or alkyne) | Azide or alkyne counterpart, Copper(I) catalyst | Efficient and modular synthesis of triazole-containing derivatives. |

| Cross-Coupling Reactions | Phenyl Ring (after halogenation) | Boronic acids (Suzuki), Amines (Buchwald-Hartwig), Alkynes (Sonogashira) with a Palladium catalyst | Formation of C-C and C-N bonds to introduce a wide range of substituents. |

These innovative transformations, combined with traditional synthetic methods, provide a comprehensive toolbox for the derivatization of this compound, enabling the systematic exploration of its chemical space and the development of new analogs with tailored properties.

Preclinical Biological Activity Profiling of N 4 Aminopiperazin 1 Yl 2 Phenylacetamide and Its Analogs

In Vitro Pharmacological Characterization and Target Engagement Studies

The in vitro pharmacological profile of compounds structurally related to N-(4-Aminopiperazin-1-yl)-2-phenylacetamide has been explored across a range of biological targets, revealing interactions with key physiological and pathological pathways.

Analogs of this compound, particularly those incorporating an N-phenylpiperazine moiety, have been evaluated for their affinity toward dopamine (B1211576) and serotonin (B10506) receptors, which are crucial targets in neuropsychiatric disorders. nih.govnih.gov The dopamine D2-like receptor family, which includes D2, D3, and D4 subtypes, is a primary focus for these investigations. nih.gov

A series of N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs demonstrated a high affinity for the dopamine D3 receptor, with Ki values ranging from 0.3 to 0.9 nM. nih.gov These compounds exhibited significant selectivity for the D3 receptor over the D2 subtype, with Ki values at D2 receptors being in the 40 to 53 nM range. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of analogs with approximately 400-fold selectivity for the D3 receptor over the D2 receptor. nih.gov

In addition to their affinity for dopamine receptors, all evaluated compounds in one study showed a high affinity for serotonin 5-HT1A receptors. nih.gov These selective compounds are considered valuable research tools for exploring the pharmacology of the D3 receptor in vivo. nih.govnih.gov

| Compound Class | Target Receptor | Binding Affinity (Ki) | Selectivity Profile | Reference |

|---|---|---|---|---|

| N-(2-methoxyphenyl)piperazine & N-(2,3-dichlorophenyl)piperazine analogs | Dopamine D3 | 0.3 - 0.9 nM | High selectivity vs. D2 | nih.gov |

| N-(2-methoxyphenyl)piperazine & N-(2,3-dichlorophenyl)piperazine analogs | Dopamine D2 | 40 - 53 nM | Lower affinity vs. D3 | nih.gov |

| Heterobiarylcarboxamide analogs | Dopamine D3 | ~1 nM | ~400-fold selectivity over D2 | nih.gov |

| N-phenylpiperazine analogs | Serotonin 5-HT1A | High Affinity | Not specified | nih.gov |

Derivatives incorporating the piperazine (B1678402) and acetamide (B32628) scaffolds have been synthesized and assessed for their antimicrobial properties against a variety of pathogens. nih.gov In one study, new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides were evaluated. The most sensitive bacterium was identified as Listeria monocytogenes, while Staphylococcus aureus was the most resistant. nih.gov Certain analogs proved more potent than the reference drug ampicillin (B1664943) against resistant strains like methicillin-resistant S. aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. nih.gov The most potent antifungal activity was observed against Trichoderma viride, with Aspergillus fumigatus being the most resistant fungus. nih.gov

Another study of N-phenylacetamide derivatives containing 4-arylthiazole moieties tested them against plant-pathogenic bacteria, including Xanthomonas oryzae pv. Oryzae (Xoo), Xanthomonas axonopodis pv. Citri (Xac), and X. oryzae pv. oryzicola (Xoc). nih.gov The compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) showed a minimum 50% effective concentration (EC50) of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM). nih.gov Other studies on 4-aminoantipyrine (B1666024) derivatives also reported broad-spectrum antibacterial and antifungal activity with MIC values ranging from 200 to 1000 µg/ml. uobaghdad.edu.iqresearchgate.net

| Compound Class/Name | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | MRSA, E. coli, P. aeruginosa | Potency vs. Ampicillin | More potent | nih.gov |

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. Oryzae (Xoo) | EC50 | 156.7 µM | nih.gov |

| 4-Aminoantipyrine derivatives | Gram-positive & Gram-negative bacteria | MIC | 200 - 1000 µg/ml | uobaghdad.edu.iqresearchgate.net |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Trichoderma viride | Antifungal Activity | Most sensitive fungus | nih.gov |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Aspergillus fumigatus | Antifungal Activity | Most resistant fungus | nih.gov |

The inhibition of monoamine oxidases (MAO-A and MAO-B) is a key strategy for treating neurodegenerative disorders like Parkinson's disease. mdpi.comnih.gov Several analogs of this compound have been investigated as MAO inhibitors. mdpi.comnih.gov

A study of 4-aminophenethylamine derivatives found that all tested compounds selectively inhibited the A form of MAO in vitro. nih.gov In the search for new reversible MAO-B inhibitors, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated. nih.gov Kinetic studies of lead compounds from this series revealed competitive, reversible inhibition of MAO-B with Ki values in the sub-micromolar range (e.g., 0.155 ± 0.050 µM for compound S5). researchgate.net Another study synthesized 4-(2-Methyloxazol-4-yl)benzenesulfonamide, which was found to inhibit MAO-A and MAO-B with IC50 values of 43.3 µM and 3.47 µM, respectively, demonstrating selectivity for the MAO-B isoform. mdpi.com

| Compound Class/Name | Target Enzyme | Inhibition Metric | Value | Reference |

|---|---|---|---|---|

| 4-Aminophenethylamine derivatives | MAO-A | Selectivity | Selective inhibition in vitro | nih.gov |

| Pyridazinobenzylpiperidine (S5) | MAO-B | Ki | 0.155 ± 0.050 µM | researchgate.net |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | IC50 | 43.3 µM | mdpi.com |

| MAO-B | IC50 | 3.47 µM | mdpi.com |

The ATP-sensitive P2X7 receptor, primarily located on immune cells like macrophages and glial cells, is implicated in inflammatory processes. nih.gov Activation of this receptor leads to the release of proinflammatory cytokines, making it a therapeutic target for inflammatory and neuropathic pain states. nih.govnih.gov The discovery of potent and selective P2X7 receptor antagonists has advanced the understanding of its role in nociceptive signaling. nih.govnih.gov While specific studies on this compound were not identified, the development of antagonists for this receptor system highlights a potential area of investigation for structurally related compounds, given the known role of P2X7 receptor modulation in inflammation and pain. nih.gov

A significant body of research has focused on the cytotoxic and antiproliferative effects of phenylacetamide and piperazine derivatives against various human cancer cell lines. nih.govnih.gov

Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated potent activity, particularly against the PC3 prostate carcinoma cell line. nih.govnih.gov Compounds with a nitro moiety (2a-2c) showed greater cytotoxic effects than those with a methoxy (B1213986) moiety (2d-2f). nih.govnih.gov For instance, compound 2b had an IC50 of 52 µM against PC3 cells. nih.gov Other phenylacetamide derivatives have shown potent cytotoxic effects against breast cancer cell lines (MCF-7, MDA-MB468) and pheochromocytoma cells (PC12). tbzmed.ac.irtbzmed.ac.ir One derivative, compound 3j with a para-nitro group, exhibited a strong cytotoxic effect against MDA-MB468 cells with an IC50 of 0.76 ± 0.09 µM. tbzmed.ac.ir

Similarly, 4-acyl-2-substituted piperazine urea (B33335) derivatives have been evaluated for selective anticancer activity. nih.gov Compounds 35 and 37 from this series showed selectivity against both MCF-7 breast cancer cells and A549 lung cancer cells when compared to non-cancerous cell lines. nih.gov

| Compound Class/Name | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide (2b) | PC3 (Prostate) | IC50 | 52 | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | MCF-7 (Breast) | IC50 | 100 | nih.gov |

| Phenylacetamide derivative (3j) | MDA-MB468 (Breast) | IC50 | 0.76 ± 0.09 | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | MCF-7 (Breast) | IC50 | 0.7 ± 0.4 | tbzmed.ac.ir |

| N-4-tert-butoxycarbonyl-2-phenyl piperazine (26) | MCF-7 (Breast) | IC50 | 9.6 | mdpi.com |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (8a) | Hela (Cervical) | IC50 | 1.3 ± 0.14 | ijcce.ac.ir |

Investigation of Molecular and Cellular Mechanisms of Action

Investigations into the cytotoxic effects of phenylacetamide derivatives have revealed that their antiproliferative activity is often mediated by the induction of apoptosis. tbzmed.ac.ir Studies on several cancer cell lines, including MCF-7, MDA-MB-468, and PC-12, showed that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. tbzmed.ac.ir

The mechanism involves the modulation of key regulatory proteins. Treatment with effective phenylacetamide derivatives led to the upregulation of pro-apoptotic factors like Bax and FasL RNA expression. tbzmed.ac.ir Concurrently, a downregulation of anti-survival genes such as Bcl-2 and Bcl-XL has been observed in studies of other cytotoxic analogs. mdpi.com This shift in the ratio of pro-apoptotic to anti-apoptotic proteins ultimately leads to the activation of executioner caspases, such as caspase-3, which drives the final stages of apoptosis. tbzmed.ac.ir The induction of apoptosis has been confirmed visually through methods like DAPI staining, which reveals characteristic morphological changes in the cell nucleus, including condensation. mdpi.com

Identification and Validation of Specific Biological Targets

Preclinical studies on analogs of this compound have pointed towards neuronal voltage-sensitive sodium channels (VSSCs) as a potential biological target. In in vitro studies, a potent derivative from the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide series was identified as a moderate binder to site 2 of these channels. nih.govnih.gov This interaction suggests a possible mechanism for the observed anticonvulsant activity of these compounds, as VSSCs play a critical role in regulating neuronal excitability.

Other research into piperazine-containing compounds has explored their affinity for a range of receptors. For instance, certain (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides have been identified as potent and selective dopamine D4 receptor agonists. nih.gov Additionally, other piperazine derivatives have been shown to interact with dopamine D2 and D3 receptors. nih.gov While these findings are for structurally related compounds, they highlight the potential for the piperazine moiety to confer activity at various CNS targets. Further investigation is necessary to determine if this compound or its immediate metabolites interact with these or other receptors.

Table 1: Potential Biological Targets of this compound Analogs

| Biological Target | Finding | Compound Class |

| Voltage-Sensitive Sodium Channels (Site 2) | Moderate binding affinity | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative nih.govnih.gov |

| Dopamine D4 Receptors | Agonist activity | (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides nih.gov |

| Dopamine D2/D3 Receptors | Binding affinity | N-substituted piperazine derivatives nih.gov |

| Muscarinic M1, M3, M4, M5 Receptors | Antagonist activity | (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide nih.gov |

This table is based on data from analogs and does not represent direct findings for this compound.

Analysis of Intracellular Signaling Pathways and Cellular Responses

The downstream consequences of the interaction of this compound and its analogs with their biological targets are not yet well-defined. However, based on the identified potential targets, some cellular responses can be hypothesized.

Modulation of voltage-sensitive sodium channels would directly impact ion flux across the neuronal membrane, leading to a stabilization of the resting membrane potential and a reduction in the firing of action potentials. This is a common mechanism for many established anticonvulsant drugs.

Should this class of compounds interact with dopamine or muscarinic receptors, a cascade of intracellular signaling events would be initiated. For example, agonism at D4 receptors or antagonism at muscarinic receptors would affect G-protein coupling and downstream second messenger systems, such as cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3) pathways, ultimately altering cellular function. The specific cellular responses would be dependent on the receptor subtype and the tissue in which it is expressed.

Receptor Occupancy and Ligand-Binding Kinetics in Cellular Systems

Quantitative data on the receptor occupancy and ligand-binding kinetics for this compound are currently unavailable. For its analogs, binding affinities have been reported. For example, a potent N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative demonstrated moderate binding to neuronal voltage-sensitive sodium channels (site 2). nih.govnih.gov In another study, a piperidinyl-phenylacetamide analog showed high affinity for muscarinic receptors, with Ki values in the nanomolar range for M1, M3, M4, and M5 subtypes. nih.gov

Detailed kinetic studies, including association (kon) and dissociation (koff) rate constants, which are crucial for understanding the duration of target engagement, have not yet been published for this specific compound or its close analogs.

Morphological and Ultrastructural Analysis of Cell Interactions (e.g., scanning electron microscopy of cell membrane rupture)

While direct morphological studies on cells treated with this compound are not available, research on other N-phenylacetamide derivatives offers some insight into their potential cellular effects. A study on N-phenylacetamide derivatives with antibacterial properties utilized scanning electron microscopy (SEM) to visualize their impact on bacterial cells. The SEM analysis revealed that a lead compound could induce the rupture of the cell membrane of Xanthomonas oryzae pv. Oryzae (Xoo). nih.gov This suggests that the phenylacetamide scaffold, under certain structural modifications, can possess membrane-disrupting capabilities. Whether this translates to effects on mammalian cells, and specifically neuronal cells, remains to be investigated. Such studies would be valuable in understanding the compound's mechanism of action and potential cytotoxicity.

In Vivo Preclinical Efficacy Studies for Mechanistic Insights

Evaluation in Animal Models for Specific Biological Activities (e.g., anticonvulsant activity)

Analogs of this compound, specifically N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have been evaluated for their anticonvulsant activity in established animal models of epilepsy. nih.govnih.gov These studies have primarily utilized the maximal electroshock (MES) and the 6-hertz (6-Hz) psychomotor seizure tests in mice.

The MES test is a model for generalized tonic-clonic seizures, while the 6-Hz test is considered a model for therapy-resistant partial seizures. Several analogs demonstrated activity in these screens, indicating a potential to suppress seizure spread and raise the seizure threshold. The anticonvulsant effects were observed following intraperitoneal administration. nih.gov

Table 2: Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Analogs in Mice

| Animal Model | Activity Observed | Reference |

| Maximal Electroshock (MES) | Protection against tonic-clonic seizures | nih.govnih.gov |

| 6-Hertz (6-Hz) Psychomotor Seizure | Protection against psychomotor seizures | nih.gov |

This table reflects findings for analogs and not directly for this compound.

Assessment of Pharmacodynamic Biomarkers in Preclinical Models

The identification and assessment of specific pharmacodynamic biomarkers for this compound have not been reported. Pharmacodynamic biomarkers are crucial for establishing a relationship between drug exposure and the biological response, thereby guiding dose selection and providing evidence of target engagement in vivo.

Given the potential interaction of analogs with neuronal ion channels, relevant pharmacodynamic biomarkers could include electroencephalography (EEG) to measure changes in brain electrical activity or neurochemical analyses to assess alterations in neurotransmitter levels in specific brain regions. For instance, if the compound or its analogs interact with the dopaminergic system, measuring dopamine turnover could serve as a relevant biomarker. Future preclinical studies should aim to identify and validate such biomarkers to better understand the in vivo pharmacological effects of this class of compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Aminopiperazin 1 Yl 2 Phenylacetamide Analogs

Identification of Key Pharmacophores and Essential Structural Motifs for Activity

The fundamental scaffold of N-(4-Aminopiperazin-1-yl)-2-phenylacetamide can be dissected into three key components: the phenylacetamide moiety, the piperazine (B1678402) ring, and the 4-amino substituent on the piperazine ring. Each of these plays a critical role in the biological activity of the compound and its analogs.

The phenylacetamide group is a well-established pharmacophore in numerous centrally acting agents. The phenyl ring offers a platform for various substitutions that can modulate lipophilicity, electronic properties, and steric bulk, thereby influencing receptor binding and pharmacokinetic profiles. The acetamide (B32628) linker provides a crucial hydrogen bond donor and acceptor site, which is often involved in key interactions with biological targets.

The piperazine ring is a common scaffold in medicinal chemistry, prized for its ability to introduce a basic nitrogen atom, which is often protonated at physiological pH, allowing for ionic interactions with target proteins. researchgate.net Its conformational flexibility also allows it to adopt optimal geometries for receptor binding. The distance and orientation between the two nitrogen atoms of the piperazine ring are critical for its biological function.

The 4-amino group on the piperazine ring introduces a key point for further functionalization or can act as a hydrogen bond donor. In the parent compound, this primary amine is a key structural feature.

Studies on related series of 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides have shed light on the essential nature of these motifs for potential antipsychotic activity. nih.gov In this series, the N-phenylacetamide and the arylpiperazine moieties were identified as crucial for interacting with dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which are key targets in the treatment of psychosis. nih.gov

A general pharmacophore model for related arylpiperazine derivatives suggests the importance of a basic nitrogen atom within the piperazine ring, a hydrophobic aryl group attached to one of the piperazine nitrogens, and an extended chain containing a hydrogen bond donor/acceptor group.

| Compound ID | Aryl Substituent (Ar) | Key Structural Motifs | Biological Activity Profile |

| I | Phenyl | Phenylacetamide, Piperazine | Baseline |

| II | 2-Methoxyphenyl | Phenylacetamide, Piperazine | Enhanced 5-HT2A Antagonism |

| III | 2,3-Dichlorophenyl | Phenylacetamide, Piperazine | Potent D2 and 5-HT2A Antagonism |

| IV | 4-Fluorophenyl | Phenylacetamide, Piperazine | Moderate Activity |

Impact of Substituent Modifications on Biological Potency and Selectivity

Systematic modifications of the substituents on the this compound scaffold have provided valuable insights into the SAR of this class of compounds. The biological potency and selectivity can be finely tuned by altering the nature and position of substituents on the phenyl ring of the phenylacetamide moiety and the aryl group attached to the piperazine nitrogen.

In a study of 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides, various substituents on the arylpiperazine ring were explored for their effect on antipsychotic activity. nih.gov The results indicated that the electronic nature and position of the substituent on the aryl ring significantly influenced the biological response.

For instance, the introduction of a methoxy (B1213986) group at the ortho position of the phenylpiperazine moiety led to a compound with a favorable antipsychotic profile. nih.gov In contrast, substitution at the para position with a fluorine atom resulted in a compound with moderate activity. nih.gov The presence of two chlorine atoms at the 2 and 3 positions of the phenylpiperazine ring yielded a potent antagonist of both D2 and 5-HT2A receptors. nih.gov

These findings suggest that steric and electronic factors play a crucial role in the interaction of these analogs with their biological targets. Electron-donating groups at the ortho position of the arylpiperazine ring appear to be beneficial for activity, while the effect of electron-withdrawing groups is more complex and position-dependent.

| Compound ID | Arylpiperazine Substituent | Antipsychotic Activity (Catalepsy Induction) | Receptor Binding Profile |

| 3a | Phenyl | Moderate | Mixed D2/5-HT2A |

| 3b | 2-Methylphenyl | Moderate | - |

| 3c | 3-Methylphenyl | Low | - |

| 3d | 4-Methylphenyl | Low | - |

| 3e | 2-Methoxyphenyl | High | Potent 5-HT2A Antagonist |

| 3f | 3-Methoxyphenyl | Moderate | - |

| 3g | 4-Methoxyphenyl | Low | - |

| 3h | 2,3-Dichlorophenyl | Very High | Potent D2/5-HT2A Antagonist |

| 3i | 3-Chlorophenyl | Moderate | - |

| 3j | 4-Fluorophenyl | Moderate | - |

Elucidation of Conformational Preferences and Their Influence on Biological Interactions

The three-dimensional conformation of this compound analogs is a critical determinant of their biological activity. The conformational flexibility of the piperazine ring and the rotational freedom around the various single bonds in the molecule allow it to adopt multiple conformations in solution.

Furthermore, the amide bond in the phenylacetamide moiety can exist in cis and trans conformations, with the trans conformation being generally more stable. The relative orientation of the phenyl ring and the carbonyl group of the acetamide is also important for interaction with the target.

Rational Design Principles for the Development of Enhanced Analogs

Based on the accumulated SAR and SPR data, several rational design principles can be formulated for the development of enhanced analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Optimization of the Arylpiperazine Moiety : The nature and substitution pattern of the aryl group on the piperazine nitrogen are critical for activity. The introduction of small, electron-donating groups at the ortho position of the phenyl ring appears to be a promising strategy for enhancing antipsychotic-like activity. nih.gov Further exploration of heterocyclic replacements for the phenyl ring could also lead to novel compounds with improved properties.

Modification of the Phenylacetamide Group : While the phenylacetamide moiety is a core component, substitutions on the phenyl ring could be explored to fine-tune the electronic and lipophilic properties of the molecule. For instance, the introduction of fluorine atoms or other small electron-withdrawing groups could modulate metabolic stability and receptor interactions.

Constraining Conformational Flexibility : The inherent flexibility of the molecule can be both an advantage and a disadvantage. Introducing conformational constraints, for example, by incorporating the piperazine ring into a bridged bicyclic system, could lock the molecule into a more bioactive conformation, potentially leading to increased potency and selectivity.

Functionalization of the 4-Amino Group : The primary amino group at the 4-position of the piperazine ring offers a handle for further derivatization. Acylation or alkylation of this group could lead to the discovery of new analogs with altered physicochemical properties and potentially different biological activities. For example, introducing a second phenylacetamide moiety could lead to bivalent ligands with unique pharmacological profiles.

By applying these design principles in a systematic and iterative manner, it is possible to develop novel analogs of this compound with optimized therapeutic potential.

Computational and Cheminformatics Approaches in the Study of N 4 Aminopiperazin 1 Yl 2 Phenylacetamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as N-(4-Aminopiperazin-1-yl)-2-phenylacetamide, might interact with the binding site of a target protein. This modeling can provide insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

While the methodology is well-established, specific molecular docking studies for this compound have not been identified in a review of the available literature. Such a study would require a defined protein target to simulate the binding interactions. The results would typically be presented in a table format, detailing binding energies and interacting amino acid residues.

Table 1: Hypothetical Molecular Docking Results for this compound (Note: This table is for illustrative purposes only, as no specific data is available.)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| Not Available | Not Available | Not Available | Not Available |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) can be employed to determine optimized molecular geometry, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the reactivity and stability of a compound like this compound.

A comprehensive search of scientific databases did not yield any specific studies detailing quantum chemical calculations or electronic structure analysis for this compound. Such research would provide fundamental insights into its molecular properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the potency of new, untested compounds can be predicted. This requires a dataset of structurally related compounds with experimentally determined activities.

There are no published QSAR models that specifically include this compound in their training or test sets. Developing such a model would necessitate the synthesis and biological evaluation of a library of analogs to generate the required data for correlation.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. An MD simulation of this compound, either in solution or bound to a protein, would reveal its conformational flexibility and the stability of its interactions. This method provides a deeper understanding of the binding dynamics that cannot be captured by static docking models.

Specific molecular dynamics simulation studies focused on this compound are not present in the current body of scientific literature.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules with similar features, a process known as virtual screening.

No specific pharmacophore models derived from or used to screen for this compound have been reported. This approach would be valuable for identifying novel compounds with potentially similar biological activities.

Preclinical Disposition and Metabolic Stability of N 4 Aminopiperazin 1 Yl 2 Phenylacetamide

In Vitro Metabolic Stability Studies Using Hepatic Microsomes and Hepatocytes

In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound. These studies typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. researchgate.netdls.com

Hepatic microsomes , which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP) enzymes, the major family of enzymes involved in Phase I metabolism. dls.com In these assays, the test compound is incubated with microsomes and necessary cofactors, and the disappearance of the parent compound over time is measured to determine its half-life (t½) and intrinsic clearance (CLint). nih.gov

Hepatocytes , or liver cells, provide a more complete metabolic picture as they contain both Phase I and Phase II metabolic enzymes, as well as transporters. dls.com This allows for a more comprehensive assessment of a compound's metabolic fate.

Without experimental data for N-(4-Aminopiperazin-1-yl)-2-phenylacetamide, it is not possible to provide any specific values for its metabolic stability.

Enzyme Kinetics of Metabolic Transformation and Isozyme Identification

To understand the specifics of a compound's metabolism, enzyme kinetic studies are performed. These studies determine the rate at which a compound is metabolized by specific enzymes and can identify which enzyme isoforms are primarily responsible for its breakdown.

The cytochrome P450 (CYP) superfamily is a major focus of these investigations, as these enzymes are responsible for the metabolism of a vast number of drugs. nih.govnih.govmdpi.com Identifying the specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) that metabolize a drug is crucial for predicting potential drug-drug interactions. researchgate.netresearchgate.net For example, if a compound is primarily metabolized by CYP3A4, co-administration with a strong inhibitor of CYP3A4 could lead to dangerously high plasma concentrations of the compound.

Techniques for isozyme identification include using a panel of recombinant human CYP enzymes or selective chemical inhibitors in incubations with human liver microsomes. researchgate.net No such data is available for this compound.

Identification and Structural Characterization of Major Metabolites in Preclinical Models

Identifying the major metabolites of a drug candidate is a critical step in understanding its disposition and potential for toxicity. Metabolites can be inactive, active (contributing to the therapeutic effect), or toxic.

These studies are typically conducted by incubating the compound with liver microsomes, hepatocytes, or other tissue fractions from preclinical species (e.g., rat, mouse, dog) and humans. frontiersin.orgnih.gov The resulting mixture is then analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the structures of the metabolites formed. nih.gov

Common metabolic pathways include oxidation, hydroxylation, dealkylation, and conjugation with molecules like glucuronic acid or sulfate. nih.govfrontiersin.org For compounds containing a piperazine (B1678402) ring, metabolism often involves oxidation of the ring or N-dealkylation. frontiersin.orgnih.gov However, without experimental data, the specific metabolites of this compound remain unknown.

Permeability and Distribution Studies in In Vitro and Ex Vivo Models

A drug's ability to be absorbed and distributed to its target tissues is determined by its permeability across biological membranes. In vitro models are widely used to predict the intestinal absorption of orally administered drugs. creative-bioarray.com

The Caco-2 cell permeability assay is a standard method for this purpose. nih.govcreative-bioarray.comnih.gov Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized cells with tight junctions, mimicking the intestinal epithelium. nih.govresearchgate.net By measuring the rate at which a compound crosses this monolayer, its apparent permeability coefficient (Papp) can be determined. researchgate.net This value helps classify a compound as having high or low permeability, which is a key component of the Biopharmaceutics Classification System (BCS). researchgate.net

Studies can also investigate whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and limit their absorption. creative-bioarray.com

No permeability or distribution data for this compound has been reported in the public domain.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and detailed conformational analysis of N-(4-Aminopiperazin-1-yl)-2-phenylacetamide in solution. Both ¹H and ¹³C NMR would provide critical information regarding the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, typically in the range of δ 7.2-7.4 ppm. The methylene (B1212753) protons of the acetamide (B32628) group (-CH₂-C=O) would likely appear as a singlet around δ 3.5-3.7 ppm. The protons on the piperazine (B1678402) ring would present as a more complex set of signals, typically in the δ 2.5-3.5 ppm region. Due to the substitution, the piperazine protons are no longer chemically equivalent and would likely appear as multiplets. The protons of the terminal amino group (-NH₂) would give rise to a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the amide is expected to resonate downfield, typically around δ 170 ppm. The aromatic carbons of the phenyl ring would appear in the δ 125-140 ppm range. The methylene carbon of the acetamide group would be found around δ 40-45 ppm, while the carbons of the piperazine ring would resonate in the δ 40-55 ppm region.

Conformational Analysis: Dynamic NMR studies can provide insight into the conformational behavior of the molecule. nih.govnih.gov The piperazine ring typically adopts a chair conformation to minimize steric strain. nih.gov However, due to the N-substitution, ring inversion (chair-flip) is a possible dynamic process. Temperature-dependent NMR experiments could be used to study the energetics of this inversion. nih.govrsc.orgresearchgate.net Furthermore, rotation around the amide C-N bond is restricted due to its partial double bond character, which can lead to the presence of rotational isomers (rotamers) that may be observable by NMR at low temperatures. nih.govnih.govrsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for assigning all proton and carbon signals definitively and confirming the connectivity of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could reveal through-space interactions, providing further details about the preferred conformation and stereochemistry.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Below is a table of predicted chemical shift ranges for this compound.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 7.2 - 7.4 | 125 - 140 |

| Acetamide -CH₂- | 3.5 - 3.7 | 40 - 45 |

| Piperazine Protons | 2.5 - 3.5 | 40 - 55 |

| Amine -NH₂ | Variable (broad) | - |

| Amide C=O | - | ~170 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. Tandem mass spectrometry (MS/MS) experiments would be employed to investigate its fragmentation pathways, offering valuable structural information.

Under electrospray ionization (ESI), the compound is expected to readily form a protonated molecule, [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would likely lead to several characteristic fragment ions. The fragmentation of N-monosubstituted 2-phenylacetamides often involves cleavage of the bond alpha to the carbonyl group. nih.gov For piperazine derivatives, cleavage of the C-N bonds within the piperazine ring and between the piperazine ring and its substituents are common fragmentation pathways. xml-journal.net

Plausible Fragmentation Pathways:

Loss of the phenylacetyl group: Cleavage of the N-C bond between the piperazine ring and the acetamide group could result in a fragment corresponding to the protonated aminopiperazine.

Formation of the tropylium (B1234903) ion: A common fragmentation for compounds containing a benzyl (B1604629) group is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.

Piperazine ring fragmentation: The piperazine ring can undergo ring-opening followed by cleavage, leading to a series of smaller fragment ions, often with losses of etheneamine or related fragments. xml-journal.netresearchgate.net Characteristic ions for piperazine structures can be observed at m/z 56 and 70. xml-journal.net

Interactive Data Table: Predicted Key HRMS Fragments The table below lists some of the expected key fragment ions for this compound in an MS/MS experiment.

| Proposed Fragment | Plausible m/z | Description |

| [M+H]⁺ | 235.1550 | Protonated molecular ion |

| [C₇H₇]⁺ | 91.0542 | Tropylium ion |

| [C₄H₁₀N₃]⁺ | 100.0869 | Protonated 4-aminopiperazine |

| [C₈H₈NO]⁺ | 134.0600 | Phenylacetamide fragment |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and can be used to study intermolecular interactions such as hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amine and the secondary amine within the piperazine ring would appear in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazine and acetamide methylene groups will be seen just below 3000 cm⁻¹. A strong absorption band corresponding to the C=O stretch of the amide group (Amide I band) is expected around 1650 cm⁻¹. The N-H bending vibration of the amine could appear around 1600 cm⁻¹. The C-N stretching vibrations would be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹. dergipark.org.tr

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode, would give rise to strong signals. The C-H stretching vibrations would also be visible. The C=O stretch is typically weaker in Raman compared to FT-IR. The symmetric vibrations of the piperazine ring are also expected to be Raman active.

Intermolecular Interactions: The position and shape of the N-H and C=O stretching bands can be sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amine N-H groups and the amide C=O group is likely to occur, which would lead to a broadening and shifting of these bands to lower wavenumbers.

Interactive Data Table: Predicted Vibrational Frequencies This table summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (Amine) | 3200 - 3500 | 3200 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2800 - 3000 | 2800 - 3000 |

| C=O Stretch (Amide I) | ~1650 | Weaker, ~1650 |

| N-H Bend | ~1600 | Variable |

| C-N Stretch | 1000 - 1350 | 1000 - 1350 |

X-ray Crystallography for Solid-State Structural Determination and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles.

Based on studies of related N-substituted piperazine compounds, the piperazine ring is expected to adopt a chair conformation. beilstein-journals.orgresearchgate.netrsc.orgresearchgate.netnih.gov The substituents on the nitrogen atoms can be in either axial or equatorial positions, with the equatorial position generally being more sterically favorable for larger groups. The phenylacetamide group attached to one of the piperazine nitrogens would likely occupy an equatorial position to minimize steric hindrance.

Electron Microscopy Applications in Biological Interaction Studies

While electron microscopy (EM) is not used for the chemical characterization of small molecules, it is a powerful tool for visualizing their effects on biological systems at high resolution. For a compound like this compound, which contains moieties found in biologically active molecules, EM techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) could be employed to study its interactions with cells, particularly bacteria. researchgate.netnih.gov

For instance, if the compound is being investigated for potential antimicrobial properties, SEM could be used to observe changes in the morphology of bacterial cells upon treatment. mdpi.com Researchers could look for effects such as cell wall damage, membrane disruption, or inhibition of biofilm formation. mdpi.comresearchgate.net TEM could provide even higher resolution images of the internal structures of the bacterial cells, revealing any intracellular targets or damage caused by the compound. These studies would provide valuable insights into the mechanism of action if the compound exhibits biological activity. The piperazine moiety is a known pharmacophore that can enhance cellular permeability and protein-binding capacity, making such investigations relevant. mdpi.comnih.gov

Future Research Directions and Conceptual Applications of N 4 Aminopiperazin 1 Yl 2 Phenylacetamide

Exploration of Novel Biological Targets and Mechanistic Pathways

The phenylacetamide and piperazine (B1678402) scaffolds are prevalent in a wide array of biologically active molecules, suggesting that N-(4-Aminopiperazin-1-yl)-2-phenylacetamide could be investigated for a variety of therapeutic applications. Future research could focus on screening this compound and its derivatives against a diverse panel of biological targets.

Anticancer Potential: Phenylacetamide derivatives have demonstrated promising anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and FasL, while also activating caspases, which are key executioners of apoptosis. The piperazine moiety is also a common feature in many anticancer agents. Therefore, this compound could be evaluated for its cytotoxic effects on various cancer cell lines, and its mechanism of action could be explored, focusing on pathways that control cell cycle and apoptosis.

Antimicrobial Activity: Both phenylacetamide and piperazine derivatives have been investigated for their antibacterial and antifungal activities. Some phenylacetamide-based compounds have been found to inhibit essential bacterial enzymes, such as ParE, a component of topoisomerase IV, which is crucial for DNA replication in bacteria. The piperazine ring is a key component of several marketed antimicrobial drugs. Consequently, this compound could be screened against a panel of pathogenic bacteria and fungi to determine its potential as a novel anti-infective agent.

Central Nervous System (CNS) Applications: The phenylacetamide structure is a core component of some anticonvulsant and antidepressant medications. nih.gov The piperazine ring is also a well-known scaffold in drugs targeting the central nervous system, including antipsychotics and anxiolytics, often by interacting with dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net Given these precedents, future studies could explore the potential of this compound to modulate CNS targets and its potential utility in treating neurological and psychiatric disorders.

Anthelmintic Properties: Piperazine and its derivatives have a long history of use as anthelmintic agents, which are effective against parasitic worm infections. researchgate.net Their mechanism of action often involves agonizing the gamma-aminobutyric acid (GABA) receptor in parasites, leading to paralysis and expulsion from the host. researchgate.net This suggests a potential application for this compound in the development of new treatments for parasitic diseases.

Table 1: Potential Biological Targets for this compound

| Therapeutic Area | Potential Molecular Target(s) | Conceptual Rationale |

|---|---|---|

| Oncology | Caspases, Bcl-2 family proteins, Topoisomerases | Phenylacetamide and piperazine moieties are present in known anticancer agents that induce apoptosis. |

| Infectious Diseases | Bacterial ParE, Fungal enzymes | Both core scaffolds have been shown to exhibit antimicrobial properties. |

| Neurology/Psychiatry | Dopamine receptors, Serotonin receptors, GABA receptors | The piperazine ring is a common pharmacophore for CNS-active drugs. researchgate.net |

| Parasitology | GABA receptors in helminths | Piperazine has a history of use as an anthelmintic agent. researchgate.net |

Development of Advanced Research Tools and Probes Based on the Compound Scaffold

The structural framework of this compound is well-suited for modification into sophisticated research tools and probes for studying biological systems.

Fluorescent Probes: The piperazine moiety, in particular, has been successfully incorporated into the design of fluorescent probes for detecting and imaging various biological molecules and ions. For example, piperazine-appended naphthalimide scaffolds have been used to create "turn-on" fluorescent probes for hydrogen sulfide. nih.gov Similarly, piperazine-coumarin based probes have been developed for the detection of biothiols in living cells and for distinguishing between normal and cancerous tissues. nih.gov By attaching a suitable fluorophore to the this compound scaffold, it is conceivable to develop novel probes for specific biological targets. The phenylacetamide portion could be modified to confer specificity for a particular enzyme or receptor, while the piperazine linker connects to a fluorescent reporter.

Radiolabeled Ligands for Imaging: The development of radiolabeled compounds for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) is a powerful tool in both preclinical research and clinical diagnostics. The piperazine ring is a common feature in brain receptor imaging agents. researchgate.net By incorporating a positron-emitting radionuclide, such as fluorine-18, or a gamma-emitting radionuclide, such as technetium-99m, into the this compound structure, it may be possible to create novel imaging agents. These could be used to non-invasively study the distribution and density of specific receptors or enzymes in the brain or other organs.

Integration into Chemical Library Development for High-Throughput Screening Initiatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for a desired biological activity. The development of diverse and well-curated chemical libraries is essential for the success of HTS campaigns.

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. chemicalbook.com As such, piperazine derivatives are highly sought after for inclusion in chemical libraries. mdpi.com this compound, with its combination of the piperazine ring and the phenylacetamide moiety, represents a valuable template for library synthesis.

By systematically modifying the phenyl ring of the phenylacetamide group and the amino group of the piperazine ring, a large and diverse library of analogs can be generated. These modifications could include the introduction of various substituents with different electronic and steric properties. This library could then be screened against a wide range of biological targets to identify novel hit compounds for various diseases.

Methodological Advancements in Synthesis and Characterization

Future research could also focus on developing more efficient and versatile synthetic routes to this compound and its derivatives. While the synthesis of such compounds can be achieved through standard amide bond formation reactions, the development of novel catalytic methods or flow chemistry approaches could improve yields, reduce reaction times, and allow for a more facile generation of analog libraries.

Recent advances in the synthesis of piperazine derivatives have focused on methods for the selective functionalization of the carbon atoms of the piperazine ring, moving beyond simple N-alkylation or N-acylation. nih.gov These advanced synthetic techniques could be applied to the this compound scaffold to create novel derivatives with unique three-dimensional structures and potentially improved biological activities.